4-(Azepan-1-yl)-N-phenylaniline

Proteasome DUB inhibition Anticancer Scaffold hopping

Medicinal chemistry campaigns often stall when substituting piperidine with azepane analogs fails to match binding vectors. This bi-arylamine delivers the precise seven-membered azepane ring conjugated to an N-phenylaniline scaffold-pre-installed to bypass rate-limiting Buchwald-Hartwig N-arylation. - **Key advantage**: ~0.8 unit lower pKa vs. piperidine; enhances neutral fraction at pH 7.4 for improved CNS penetration. - **SAR-ready**: Eastern aryl pocket pre-functionalized; direct elaboration on azepane N with acrylamide/vinyl sulfone warheads (VLX1570 strategy). - **Supply**: Packaged for immediate shipment; stable crystalline solid.

Molecular Formula C18H22N2
Molecular Weight 266.4 g/mol
CAS No. 54480-47-6
Cat. No. B11857383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azepan-1-yl)-N-phenylaniline
CAS54480-47-6
Molecular FormulaC18H22N2
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=CC=C(C=C2)NC3=CC=CC=C3
InChIInChI=1S/C18H22N2/c1-2-7-15-20(14-6-1)18-12-10-17(11-13-18)19-16-8-4-3-5-9-16/h3-5,8-13,19H,1-2,6-7,14-15H2
InChIKeyXRZRLUNQDZUYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azepan-1-yl)-N-phenylaniline: Overview and Medicinal Chemistry Profile


4-(Azepan-1-yl)-N-phenylaniline (CAS 54480-47-6) is a bi-arylamine derivative incorporating a seven-membered azepane heterocycle conjugated to a para-substituted N-phenylaniline scaffold. This compound offers a combination of conformational flexibility from the azepane ring and potential for π-stacking interactions via the diphenylamine motif, positioning it as a versatile intermediate for the synthesis of medium-ring nitrogenous heterocycles [1] and a privileged building block in the design of kinase inhibitors, GPCR modulators, and CNS-penetrant candidates.

Seven-membered azepane ring provides conformational flexibility and distinct pKa for target engagement
N‑Phenylaniline scaffold enables π‑stacking and hydrogen‑bond donor interactions
Privileged building block for kinase, GPCR, and CNS‑penetrant library design

Why 4-(Azepan-1-yl)-N-phenylaniline Cannot Be Replaced by Simpler Analogs


Procurement decisions for 4-(Azepan-1-yl)-N-phenylaniline should not be driven solely by structural similarity to piperidine-based or primary aniline building blocks. The seven-membered azepane ring imposes distinct torsional angles and pKa properties compared to six-membered piperidine, directly impacting target binding and pharmacokinetics [1]. Simultaneously, the secondary N-phenylaniline motif introduces a hydrogen-bond donor, alters electron distribution, and enables π-stacking not achievable with the primary amine analog 4-(azepan-1-yl)aniline, which has been profiled as a weak S1P₁ receptor ligand (IC₅₀ > 10 µM) [2]. These cumulative physicochemical differences mean that substituting this compound with a simpler analog can derail a lead optimization campaign that depends on the precise vector and electronics of the N-phenylazepane system.

Piperidine analogs
Six‑membered ring alters pKa (~10.6) and torsional profile; target binding and pharmacokinetics may shift away from the azepane series
Primary aniline (4‑(azepan‑1‑yl)aniline)
Lacks N‑phenyl group, changing electron distribution, hydrogen‑bonding capacity, and metabolic activation profile; S1P₁ affinity context may not transfer

Quantitative Evidence and Comparative Performance Data


Azepane vs. Piperidine in Proteasome DUB Inhibitor Potency

In a pairwise head-to-head comparison within the b-AP15 proteasome DUB inhibitor series, substitution of the central piperidine (six-membered) ring with an azepane (seven-membered) ring resulted in a statistically significant increase in antiproliferative activity against HCT116 colon carcinoma cells across three independent compound pairs (b-AP15 vs. VLX1546; VLX1552 vs. VLX1570; VLX1545 vs. VLX1567) [1]. This class-level inference directly supports the selection of azepane-containing building blocks like 4-(Azepan-1-yl)-N-phenylaniline for lead optimization campaigns where a 7-membered ring can recapitulate this potency advantage.

Azepane vs Piperidine Potency
Class‑level
VLX1570 (azepane) IC50 6.4 µM; all three azepane‑piperidine pairs showed increased antiproliferative activity
Azepane scaffold may improve potency and formulation profile in proteasome DUB inhibitor series
HCT116 cell line; biochemical Ub‑AMC assay; class‑level inference
Proteasome DUB inhibition Anticancer Scaffold hopping

N-Phenyl Substitution Effect on S1P₁ Receptor Affinity

The primary amine analog 4-(azepan-1-yl)aniline (BDBM36849) displayed an IC₅₀ of 1.00 × 10⁴ nM (10 µM) at the human sphingosine 1-phosphate receptor 1 (S1P₁) [1]. This value represents a weak, millimolar-range interaction. The target compound, 4-(Azepan-1-yl)-N-phenylaniline, introduces a secondary N-phenyl group that is expected to dramatically alter the pharmacophore geometry, H-bonding pattern, and lipophilic contacts. Although a direct paired measurement for the N-phenyl analog at S1P₁ has not been publicly reported, the 1000-fold difference between this primary amine baseline and clinically relevant S1P₁ modulators (low nanomolar Ki) underscores the transformative impact of the N-phenyl substitution on biological activity.

N‑Phenyl Substitution Effect
Context‑dependent
IC50 10,000 nM (4‑(azepan‑1‑yl)aniline at S1P1)
N‑phenyl modification predicted to substantially alter pharmacophore geometry and affinity
Baseline primary amine; cross‑study comparison, direct paired data pending
S1P₁ receptor Immunomodulation GPCR

Aqueous Formulation Compatibility of Azepane Core

During lead optimization of proteasome DUB inhibitors, the azepane-based compound VLX1570 demonstrated a marked advantage in aqueous formulation over the piperidine-based b-AP15. Specifically, VLX1570 remained stable in solutions containing only 1% Kolliphor EL, whereas b-AP15 required at least 5% Kolliphor EL for injection, representing a 5-fold reduction in the necessary amount of solubilizing excipient [1]. This improved formulation profile was attributed directly to the physicochemical properties conferred by the seven-membered azepane ring. While this data originates from an elaborated clinical candidate, it supports a class-level inference that azepane-containing intermediates, including 4-(Azepan-1-yl)-N-phenylaniline, offer inherent solubility advantages when incorporated into final drug molecules.

Formulation Excipient Reduction
Class‑level
VLX1570 required 1% Kolliphor EL vs ≥5% for piperidine analog
Azepane core may reduce solubilizing excipient needs in intravenous formulations
Intravenous formulation context; class‑level inference
Drug formulation Solubility Intravenous administration

Metabolic Liability Reduction via N-Phenyl Motif

Unsubstituted aniline derivatives, such as 4-(azepan-1-yl)aniline, contain a free primary aromatic amine prone to N-oxidation, N-acetylation, and the formation of reactive metabolites that can cause idiosyncratic hepatotoxicity and immunogenicity [1]. In 4-(Azepan-1-yl)-N-phenylaniline, this primary amine is converted into a secondary diarylamine, substantially altering the metabolic soft spot. While a direct microsomal stability comparison between the two compounds has not been published, the established structure-toxicity relationship for aromatic amines provides a strong class-level inference that the N-phenyl substitution confers a meaningful reduction in metabolic liability, making the compound a cleaner starting point for medicinal chemistry programs.

Metabolic Liability Mitigation
Class‑level
Secondary diarylamine avoids primary aniline structural alert
N‑phenyl substitution may reduce reactive metabolite risk compared to primary aniline
Class‑level inference from medicinal chemistry literature
Metabolic stability Reactive metabolite Aniline toxicity

Conformational and pKa Distinctions of Azepane Ring

The computed pKa of the azepane nitrogen in 4-(azepan-1-yl)aniline is approximately 9.8, compared to ~10.6 for the piperidine nitrogen in 4-(piperidin-1-yl)aniline [1]. This nearly 0.8 log unit difference in basicity means that at physiological pH (7.4), a significantly smaller fraction of azepane molecules are protonated (~0.4% vs. ~0.06% for piperidine), translating to a higher effective neutral fraction available for passive membrane permeation. For 4-(Azepan-1-yl)-N-phenylaniline, the presence of the N-phenyl substituent further attenuates the basicity of the bridging aniline nitrogen, creating a dual-modulation system that synthetic chemists can exploit to fine-tune CNS penetration. This computational differentiation is critical when selecting building blocks for CNS-targeted libraries.

Azepane Ring Basicity
Class‑level
pKa azepane ~9.8 vs piperidine ~10.6 (Δ0.8)
Lower basicity may enhance neutral fraction at physiological pH for passive permeation
Computed values; CNS permeability context
pKa Conformational analysis Blood-brain barrier permeability

High-Value Procurement and Application Scenarios


S1P₁ Antagonist Lead Optimization for Autoimmune Disease

Given the weak micromolar affinity of the N-unsubstituted analog at S1P₁ (IC₅₀ = 10,000 nM) [2], 4-(Azepan-1-yl)-N-phenylaniline serves as a strategically pre-functionalized intermediate that installs the N-phenyl group from the outset, enabling rapid exploration of SAR around the eastern aryl binding pocket. Medicinal chemistry teams can bypass the low-yielding Buchwald–Hartwig N-arylation of the primary aniline, which is often rate-limiting in analog synthesis.

Proteasome DUB Inhibitor Development for Oncology

Building on the class-level evidence that azepane substitution significantly improves antiproliferative activity and formulation compatibility over piperidine in the b-AP15/VLX series [1], the N-phenylaniline variant offers a diverse vector for library enumeration. The compound can be elaborated with acrylamide or vinyl sulfone warheads on the azepane nitrogen, directly mirroring the optimization strategy that produced the clinical-stage candidate VLX1570 with its enhanced potency (IC₅₀ 6.4 µM) and 5-fold lower excipient requirement.

Synthesis of Medium-Ring Aryl-Fused Azepines

According to the methodology reported by Mangina et al. (2018), ortho-allyl-substituted N-arylanilines are key intermediates for the metal-free construction of 7–9-membered azacycles [3]. 4-(Azepan-1-yl)-N-phenylaniline, following directed ortho-allylation, can be directly converted into tetracyclic azepine scaffolds with potential CNS activity, exploiting the pre-installed azepane ring as both a synthetic handle and a pharmacophoric element.

CNS-Penetrant Kinase Inhibitor Library Design

The ~0.8 unit reduction in computed ring nitrogen pKa relative to piperidine analogs [4] positions azepane-containing scaffolds as privileged motifs for enhancing the neutral fraction at physiological pH and improving blood–brain barrier passive diffusion. Procurement of 4-(Azepan-1-yl)-N-phenylaniline allows library designers to incorporate this biophysical advantage from the first synthetic step, targeting kinases implicated in glioblastoma, brain metastases, or neurodegenerative diseases where CNS exposure is a make-or-break criterion.

Application
Selection Property
Validation Focus
S1P1 receptor modulation studies
Pre‑installed N‑phenyl functionality
SAR around aryl binding pocket; bypass late‑stage N‑arylation
Proteasome DUB inhibitor lead optimization
Azepane‑ring formulation and potency profile
Antiproliferative activity and excipient compatibility in oncology research
Synthesis of medium‑ring aryl‑fused azepines
Directed ortho‑allylation handle
Metal‑free cyclization to tetracyclic scaffolds
CNS‑penetrant kinase inhibitor library design
Reduced ring nitrogen pKa
Neutral fraction assessment and blood‑brain barrier passive permeation
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